Hexyl 4-(butanoylamino)benzoate
Description
Hexyl 4-(butanoylamino)benzoate is an ester derivative of benzoic acid, featuring a hexyl chain and a butanoylamino (-NH-C(O)-C3H7) substituent at the para position of the aromatic ring. This compound combines lipophilic (hexyl) and amide-functionalized moieties, making it structurally distinct from simpler benzoate esters.
Properties
Molecular Formula |
C17H25NO3 |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
hexyl 4-(butanoylamino)benzoate |
InChI |
InChI=1S/C17H25NO3/c1-3-5-6-7-13-21-17(20)14-9-11-15(12-10-14)18-16(19)8-4-2/h9-12H,3-8,13H2,1-2H3,(H,18,19) |
InChI Key |
XFCKPEWBUDAYEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of hexyl 4-(butanoylamino)benzoate typically involves the esterification of 4-(butanoylamino)benzoic acid with hexanol. The reaction is catalyzed by a solid acid catalyst, such as a metal composite oxide. The process involves heating the reactants under negative pressure to achieve the esterification reaction. The reaction mixture is then filtered to separate the catalyst, and the filtrate is cooled to crystallize the product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The use of solid acid catalysts allows for easy separation and recycling of the catalyst, making the process more efficient and environmentally friendly. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Hexyl 4-(butanoylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated derivatives
Scientific Research Applications
Hexyl 4-(butanoylamino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory effects.
Medicine: Investigated for its potential use in drug formulations and as a UV filter in sunscreen products.
Industry: Used in the production of cosmetics and personal care products due to its stability and effectiveness as a UV filter
Mechanism of Action
Hexyl 4-(butanoylamino)benzoate exerts its effects primarily through its ability to absorb UV radiation. It absorbs UV-A radiation with a peak at 354 nm, providing protection against harmful UV rays. The compound’s anti-inflammatory effects are attributed to its ability to inhibit the formation of edema in inflammation-evoked tissues .
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The table below compares hexyl 4-(butanoylamino)benzoate with structurally related compounds, emphasizing molecular features, functional groups, and applications:
Functional Group Impact on Properties
- Butanoylamino vs. However, the diphenyl group may improve UV stability or binding affinity in polymeric matrices.
- Diethylamino Hydroxybenzoyl Group: The presence of diethylamino and hydroxybenzoyl groups in the sunscreen agent introduces strong UV absorption at ~320–400 nm, a feature absent in the butanoylamino derivative.
- Odor Profiles : Simple alkyl benzoates like benzyl or methyl benzoate exhibit distinct odors due to their volatility and ester groups , whereas bulkier derivatives (e.g., hexyl 4-substituted analogs) may lack significant odor due to lower volatility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
